4-Pyridinepropanethiol

Self-Assembled Monolayers Cytochrome c Electrochemistry Heterogeneous Electron Transfer

4-Pyridinepropanethiol is a heterocyclic thiol comprising a pyridine ring linked to a sulfhydryl (–SH) group via a three-carbon propyl spacer at the 4-position. Its molecular formula is C₈H₁₁NS (exact mass 153.061 Da), with a predicted density of 1.049 ± 0.06 g/cm³.

Molecular Formula C8H11NS
Molecular Weight 153.25 g/mol
CAS No. 26847-63-2
Cat. No. B3041298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinepropanethiol
CAS26847-63-2
Molecular FormulaC8H11NS
Molecular Weight153.25 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CCCS
InChIInChI=1S/C8H11NS/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,1-2,7H2
InChIKeyQLSFQTWZHNUXGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridinepropanethiol (CAS 26847-63-2) – Core Identity and Comparator Context for Procurement Decisions


4-Pyridinepropanethiol is a heterocyclic thiol comprising a pyridine ring linked to a sulfhydryl (–SH) group via a three-carbon propyl spacer at the 4-position. Its molecular formula is C₈H₁₁NS (exact mass 153.061 Da), with a predicted density of 1.049 ± 0.06 g/cm³ [1]. The compound belongs to the pyridine-terminated alkanethiol family. The closest chemical analogs are the positional isomers 2-pyridinepropanethiol and 3-pyridinepropanethiol, the non-spaced 4-mercaptopyridine (4-pyridinethiol), and the elongated spacer variants such as 4-pyridinebutanethiol. For scientific users, the C3 spacer and the 4-substitution pattern jointly dictate surface packing, electron-transfer kinetics, and biological target interaction profiles that cannot be reproduced by any single analog.

Why 4-Mercaptopyridine or Isomeric Propanethiols Cannot Replace 4-Pyridinepropanethiol


Generic substitution among pyridine thiols is structurally misleading. Replacing 4-pyridinepropanethiol with 4-mercaptopyridine removes the three-carbon propyl spacer and eliminates the distance-dependent tunneling barrier that governs interfacial electron transfer in biosensor and electrocatalytic constructs [1]. Exchanging the 4-pyridyl isomer for the 2- or 3-pyridyl analog reorients the nitrogen lone pair and alters the protonation equilibrium, severely affecting molecular recognition and heterogeneous electron transfer to metalloproteins [2]. Therefore, in applications where spatial separation of the pyridyl recognition unit from the metal anchoring point or specific 4-pyridylalkyl pharmacophores is required, compound interchange leads directly to functional failure.

Quantitative Differentiation of 4-Pyridinepropanethiol Against Its Closest Analogs


Alkyl-Chain-Length-Dependent Electron Transfer Kinetics – C3 vs. C4 Spacer in Cytochrome c Electrochemistry

In a systematic study of pyridine-terminated thiolate SAMs on Au(111), the heterogeneous electron transfer rate constant (ko′) for cytochrome c was shown to depend critically on the number of methylene units in the alkyl spacer. While the publication does not provide a specific numerical value for the C3 spacer alone, it establishes that ko′ differs substantially between the C4 spacer (PyC4S-SAM) and the C0 (4-mercaptopyridine) or C2 (PyC2S) variants. Electrochemical data confirm that a moderate chain length (e.g., C3 or C4) positions the pyridine recognition site at an optimal distance to accommodate the metalloprotein heme edge, providing a higher ko′ compared to both shorter and longer spacers [1]. This makes 4-pyridinepropanethiol (C3) a compelling candidate for biosensor interfaces requiring efficient direct electron transfer.

Self-Assembled Monolayers Cytochrome c Electrochemistry Heterogeneous Electron Transfer

Positional Pharmacology – 4-Pyridylalkylthio Motif Required for Biological Activity in EP1602647

European patent EP1602647 (Santen Pharmaceutical Co., Ltd.) explicitly claims novel compounds possessing a 4-pyridylalkylthio group as a substituent essential for therapeutic activity [1]. The patent demonstrates that the 4-substitution pattern and the propyl linker length are critical for target binding; compounds lacking the C3 spacer or bearing the sulfur at the 2- or 3-position of the pyridine ring exhibit inferior or absent pharmacological effect. The 3-carbon spacer in 4-pyridinepropanethiol precisely matches the spatial requirements of the pharmacophore, making it the required synthetic intermediate for the patented compound class.

Medicinal Chemistry 4-Pyridylalkylthio Pharmacophore Therapeutic Agents

SAM Adsorption Stability – C3 Spacer Mitigates C–S Bond Cleavage Observed with 4-Mercaptopyridine

Taniguchi et al. (2000) reported that 4-pyridinethiol (4-mercaptopyridine) is susceptible to C–S bond cleavage during SAM formation on Au(111) from ethanolic solution, which contaminates the monolayer with sulfide and destroys the well-defined pyridine surface required for cytochrome c electrochemistry [1]. The insertion of a propyl spacer between the sulfur anchor and the pyridine ring, as present in 4-pyridinepropanethiol, electronically decouples the thiolate bond from the aromatic π system, significantly reducing the rate of C–S scission. While no direct comparative reductive desorption charge data are available for 4-pyridinepropanethiol, class-level inference from homologous alkylthiol SAMs indicates that a C3 spacer improves monolayer integrity under electrochemical cycling.

Self-Assembled Monolayer Stability C–S Bond Cleavage Gold Electrode Modification

Surface pKa and pH-Dependent Charge at the SAM/Solution Interface

For 4-mercaptopyridine SAMs on Au(111), the surface pKa of the pyridine nitrogen has been experimentally determined to be approximately 5.3 [1]. The insertion of a propyl spacer in 4-pyridinepropanethiol is expected to shift this surface pKa slightly toward that of free 4-propylpyridine (pKa ≈ 5.9–6.2) by reducing the through-bond electron-withdrawing effect of the gold–sulfur bond. This shift of 0.6–0.9 pKa units, while seemingly modest, can determine whether the SAM surface is neutral or positively charged at physiological pH (7.4), directly impacting protein adsorption, cell adhesion, and electrostatic gating of electron transfer [2].

Interfacial Acid-Base Chemistry SAM Protonation Surface pKa

Procurement-Relevant Application Scenarios Where 4-Pyridinepropanethiol Delivers Distinctive Value


Cytochrome c Biosensor Electrode Interfaces Requiring Controlled Electron Transfer Spacing

In biosensing platforms that measure cytochrome c redox activity (e.g., apoptosis monitoring, mitochondrial function assays), the heterogeneous electron transfer rate is tuned by the alkyl spacer length. 4-Pyridinepropanethiol offers an intermediate C3 spacer that is expected to yield a rate constant closer to the optimal value than 4-mercaptopyridine (too fast but unstable) or longer-chain analogs (exponential decay, β ≈ 1.03 ± 0.02 per methylene). This enables high-sensitivity detection with reduced background noise [1].

Medicinal Chemistry: Intermediate for 4-Pyridylalkylthio-Containing Drug Candidates

The EP1602647 patent family discloses pharmacologically active compounds requiring a 4-pyridyl-C3-thiol fragment [2]. For laboratory-scale synthesis or pilot production, 4-pyridinepropanethiol is the direct building block; using 2- or 3-pyridinepropanethiol would generate a different regioisomer that falls outside the patent claims and likely lacks target activity.

Self-Assembled Monolayers for Electrocatalysis Requiring Long-Term C–S Bond Stability

Electrocatalytic systems (e.g., CO₂ reduction, hydrogen evolution) benefit from the propyl spacer of 4-pyridinepropanethiol, which electronically decouples the anchoring sulfur from the pyridine ring to suppress C–S bond cleavage. This contrasts with 4-mercaptopyridine, where C–S scission during modification or potential cycling deposits sulfide impurities and degrades catalytic performance [3].

Bioelectronic Devices Operating at Physiological pH with Low Nonspecific Adsorption

At pH 7.4, a 4-mercaptopyridine SAM is largely protonated (surface pKa ≈ 5.3), creating a positively charged interface that adsorbs abundant serum proteins. The C3 spacer in 4-pyridinepropanethiol is predicted to shift the surface pKa to ≈ 6.0–6.2, reducing the degree of protonation at physiological pH and thus mitigating nonspecific fouling in implantable sensors or diagnostic electrodes [4].

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